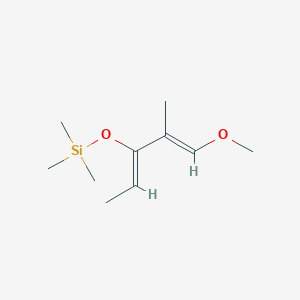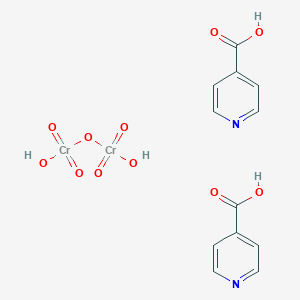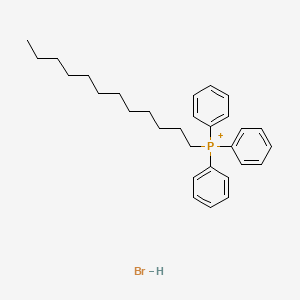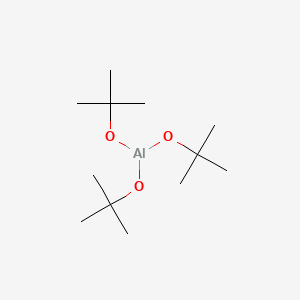
(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene is an organic compound with the molecular formula C10H20O2Si. It is a derivative of pentadiene, featuring methoxy, methyl, and trimethylsilyloxy substituents. This compound is known for its utility in organic synthesis, particularly in the formation of complex molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene typically involves the use of cross-coupling reactions. One common method is the sequential cross-coupling of trimethylsilyl-substituted alkynes with appropriate reagents . The reaction conditions often include the use of catalysts such as palladium or nickel complexes, and the reactions are carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The methoxy and trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as hydrogen gas with metal catalysts for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene, under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene involves its reactivity with various chemical reagents. The methoxy and trimethylsilyloxy groups can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds. The compound’s molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- (1E,3Z)-1-Methoxy-3-methyl-1,4-bis-trimethylsilanyloxy-buta-1,3-diene
- (1E,3Z)-3-Fluoro-4-Phenoxybuta-1,3-Dienyl
Uniqueness
(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in the development of new materials and pharmaceuticals.
Properties
CAS No. |
72486-93-2 |
|---|---|
Molecular Formula |
C10H20O2Si |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
[(1E,3Z)-1-methoxy-2-methylpenta-1,3-dien-3-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C10H20O2Si/c1-7-10(9(2)8-11-3)12-13(4,5)6/h7-8H,1-6H3/b9-8+,10-7- |
InChI Key |
SSGAQVOLXCOJGN-AZRUORMVSA-N |
Isomeric SMILES |
C/C=C(/C(=C/OC)/C)\O[Si](C)(C)C |
Canonical SMILES |
CC=C(C(=COC)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)







![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)




